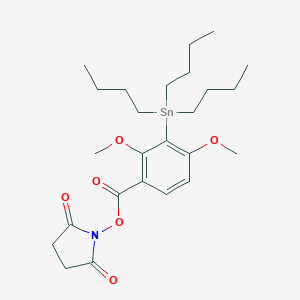
N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate
Beschreibung
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BIMT 17 umfasst mehrere Schritte, beginnend mit geeigneten Benzimidazol-Derivaten. Die wichtigsten Schritte sind:
Bildung des Benzimidazol-Kerns: Dies wird typischerweise durch Kondensation von o-Phenylendiamin mit Carbonsäuren oder deren Derivaten unter sauren Bedingungen erreicht.
Substitutionsreaktionen: Die Einführung der Piperazin-Einheit erfolgt durch nukleophile Substitutionsreaktionen, oft unter Verwendung halogenierter Zwischenprodukte.
Abschließende Modifikationen: Die Trifluormethylgruppe wird über elektrophile aromatische Substitution oder andere geeignete Methoden eingeführt.
Industrielle Produktionsmethoden
Die industrielle Produktion von BIMT 17 folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Durchflussreaktoren, Hochdurchsatz-Screening für optimale Reaktionsbedingungen und die Implementierung von Prinzipien der grünen Chemie, um Abfall zu minimieren und die Ausbeute zu verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
BIMT 17 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Dies kann zur Bildung von Abbauprodukten führen, die typischerweise bei Stabilitätsstudien überwacht werden.
Reduktion: Obwohl weniger häufig, können Reduktionsreaktionen die pharmakologischen Eigenschaften der Verbindung verändern.
Substitution: Nukleophile und elektrophile Substitutionsreaktionen sind bei der Synthese von BIMT 17 entscheidend.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogenierte Zwischenprodukte, Piperazinderivate.
Wissenschaftliche Forschungsanwendungen
BIMT 17 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Als Modellverbindung für die Untersuchung von Rezeptor-Ligand-Wechselwirkungen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Neurotransmittersysteme, insbesondere Serotonin und Dopamin.
Medizin: Als Behandlung für hypoaktive sexuelle Verlangenstörung und Depression untersucht, aufgrund seiner einzigartigen Rezeptormodulations-Eigenschaften.
Industrie: Einsatz bei der Entwicklung neuer pharmakologischer Wirkstoffe, die auf Serotoninrezeptoren abzielen
Wirkmechanismus
BIMT 17 übt seine Wirkung hauptsächlich durch seine Wirkung auf Serotoninrezeptoren aus. Es wirkt als Agonist am Serotonin-5-HT1A-Rezeptor und als Antagonist am Serotonin-5-HT2A-Rezeptor. Diese doppelte Wirkung hilft, die Serotonin-Spiegel im Gehirn auszugleichen, was für die Stimmungsregulation und andere physiologische Prozesse entscheidend ist. Darüber hinaus hat sich gezeigt, dass BIMT 17 mit Dopamin-D4-Rezeptoren interagiert, was zusätzlich zu seinen Antidepressiva- und Anxiolytika-Effekten beiträgt.
Eigenschaften
CAS-Nummer |
122452-56-6 |
|---|---|
Molekularformel |
C25H39NO6Sn |
Molekulargewicht |
568.3 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2,4-dimethoxy-3-tributylstannylbenzoate |
InChI |
InChI=1S/C13H12NO6.3C4H9.Sn/c1-18-8-3-4-9(10(7-8)19-2)13(17)20-14-11(15)5-6-12(14)16;3*1-3-4-2;/h3-4H,5-6H2,1-2H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
GHHYMUHLYQXNQW-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1OC)C(=O)ON2C(=O)CCC2=O)OC |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1OC)C(=O)ON2C(=O)CCC2=O)OC |
Andere CAS-Nummern |
122452-56-6 |
Synonyme |
N-succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate SDTBB |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BIMT 17 involves multiple steps, starting from the appropriate benzimidazole derivatives. The key steps include:
Formation of the benzimidazole core: This is typically achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution reactions: The introduction of the piperazine moiety is done through nucleophilic substitution reactions, often using halogenated intermediates.
Final modifications: The trifluoromethyl group is introduced via electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of BIMT 17 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .
Analyse Chemischer Reaktionen
Types of Reactions
BIMT 17 undergoes several types of chemical reactions, including:
Oxidation: This can lead to the formation of degradation products, which are typically monitored during stability studies.
Reduction: Although less common, reduction reactions can alter the pharmacological properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are crucial during the synthesis of BIMT 17.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated intermediates, piperazine derivatives.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which are then further modified to yield the final product, BIMT 17 .
Wissenschaftliche Forschungsanwendungen
BIMT 17 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying receptor-ligand interactions.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine.
Medicine: Explored as a treatment for hypoactive sexual desire disorder and depression due to its unique receptor modulation properties.
Industry: Utilized in the development of new pharmacological agents targeting serotonin receptors
Wirkmechanismus
BIMT 17 exerts its effects primarily through its action on serotonin receptors. It acts as an agonist at the serotonin 5-HT1A receptor and as an antagonist at the serotonin 5-HT2A receptor. This dual action helps to balance the levels of serotonin in the brain, which is crucial for mood regulation and other physiological processes. Additionally, BIMT 17 has been shown to interact with dopamine D4 receptors, further contributing to its antidepressant and anxiolytic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Buspiron: Ein weiterer Serotoninrezeptormodulator, wirkt aber hauptsächlich als partieller Agonist am Serotonin-5-HT1A-Rezeptor.
Imipramin: Ein trizyklisches Antidepressivum, das hauptsächlich die Wiederaufnahme von Serotonin und Noradrenalin hemmt.
8-OH-DPAT: Ein selektiver Agonist des Serotonin-5-HT1A-Rezeptors, der in der Forschung verwendet wird.
Einzigartigkeit von BIMT 17
Was BIMT 17 von diesen Verbindungen unterscheidet, ist seine doppelte Wirkung als Agonist des Serotonin-5-HT1A-Rezeptors und als Antagonist des Serotonin-5-HT2A-Rezeptors. Diese einzigartige Kombination ermöglicht eine ausgewogenere Modulation des Serotoninspiegels, was möglicherweise zu schnelleren und effektiveren therapeutischen Ergebnissen führt .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


